molecular formula C31H34ClN3O7S3 B3182144 KP496 CAS No. 217799-03-6

KP496

Cat. No.: B3182144
CAS No.: 217799-03-6
M. Wt: 692.3 g/mol
InChI Key: WMMCMKVGDPXYQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KP496 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions involving sulfonylation, alkylation, and thiazole formation . Industrial production methods for this compound are also not widely available, but it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

KP496 undergoes various chemical reactions, including:

Scientific Research Applications

KP496 has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

KP496 is unique in its dual antagonism of Thromboxane A2 receptor and Leukotriene D4 receptor, which distinguishes it from other compounds that target only one of these receptors. Similar compounds include:

Biological Activity

KP496 is a novel dual antagonist targeting the cysteinyl leukotriene receptor 1 (CysLT1) and thromboxane A2 receptor (TP). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of asthma and other respiratory conditions. The biological activity of this compound has been evaluated through various studies, including in vitro and in vivo experiments, which demonstrate its efficacy in inhibiting bronchoconstriction and airway hyperresponsiveness.

This compound functions by antagonizing two key pathways involved in airway inflammation and constriction:

  • Cysteinyl Leukotriene Pathway : By blocking CysLT1 receptors, this compound inhibits the action of leukotrienes, which are inflammatory mediators that contribute to bronchoconstriction.
  • Thromboxane A2 Pathway : By antagonizing TP receptors, this compound reduces the effects of thromboxane A2, another mediator that promotes vasoconstriction and bronchoconstriction.

In Vitro Studies

In vitro studies have shown that this compound exhibits potent antagonistic activities against leukotriene D4 (LTD4) and U46619 (a stable TP mimetic). The antagonistic effects of this compound were found to be comparable to existing CysLT1 antagonists like montelukast and TP antagonists such as seratrodast .

In Vivo Studies

In vivo experiments conducted on guinea pigs sensitized with ovalbumin demonstrated the following findings:

  • Immediate Airway Response (IAR) : Inhalation of aerosolized this compound significantly inhibited IAR in a dose-dependent manner. Doses of 0.1%, 0.3%, and 1% reduced IAR by 33%, 61%, and 67%, respectively .
  • Late Airway Response (LAR) : Similarly, inhaled this compound reduced LAR by 44%, 60%, and 64% at the same doses .
  • Airway Hyperresponsiveness (AHR) : this compound also inhibited AHR following antigen challenge, restoring provocation concentrations to levels observed in non-treated groups .

Comparative Efficacy

The efficacy of this compound was compared with montelukast and seratrodast. The results indicated that co-administration of montelukast and seratrodast did not achieve the same level of bronchoconstriction inhibition as this compound when administered alone. This suggests that the dual action of this compound may provide enhanced therapeutic benefits over single-pathway antagonists .

Case Studies

A case study approach can provide further insights into the clinical implications of this compound. For instance, studies focusing on patient responses to inhaled therapies may highlight variations in efficacy among different populations or disease states. Such research could elucidate the potential for this compound to address specific patient needs in asthma management.

Summary of Findings

Parameter This compound Efficacy Montelukast Seratrodast
Inhibition of IAR33% (0.1%), 61% (0.3%), 67% (1%)Not specifiedNot specified
Inhibition of LAR44% (0.1%), 60% (0.3%), 64% (1%)Not specifiedNot specified
Restoration of AHRSignificant improvementNo significant effectNo significant effect

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)sulfonylamino]butyl-[[3-[(4-propan-2-yl-1,3-thiazol-2-yl)methoxy]phenyl]methyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34ClN3O7S3/c1-22(2)28-21-43-30(34-28)20-42-25-9-7-8-23(18-25)19-35(45(40,41)29-11-4-3-10-27(29)31(36)37)17-6-5-16-33-44(38,39)26-14-12-24(32)13-15-26/h3-4,7-15,18,21-22,33H,5-6,16-17,19-20H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCMKVGDPXYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)COC2=CC=CC(=C2)CN(CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34ClN3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217799-03-6
Record name KP-496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217799036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KP-496
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB95VUD4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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